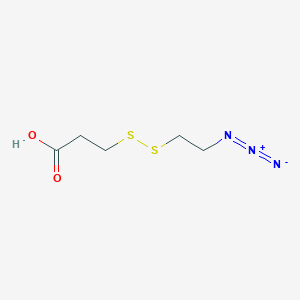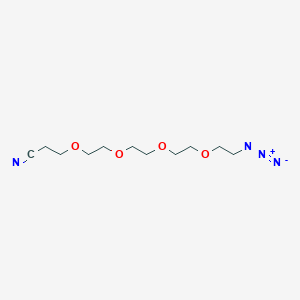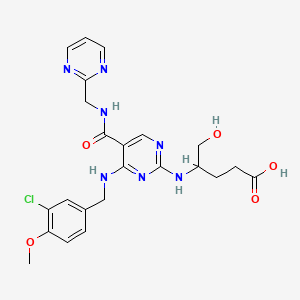
BML-284
Übersicht
Beschreibung
Cell-permeable Wnt signaling activator. Induces β-catenin and TCF-dependent transcriptional activity (EC50 = 0.7 μM). Activates Wnt without inhibiting GSK-3β. Shows developmental effects in vivo.
Wnt Agonist I is a cell-permeable activator of Wnt signaling that does not inhibit GSK3β (IC50 > 60 µM). It induces nuclear accumulation of β-catenin, increasing transcriptional activity driven by TCF (EC50 = 700 nM) and altering embryonic development. Wnt Agonist I is effective in vivo, decreasing tissue damage and improving renal function after ischemia-reperfusion in rats.
BML-284, also known as AMBMP and Wnt agonist 1, is a potent and selective activator of Wnt signaling. It enhances beta-catenin and increases transcript and protein levels of p-gp.
Wissenschaftliche Forschungsanwendungen
Aktivierung der Wnt/β-Catenin-Signaltransduktion
BML-284 ist ein Wnt-Agonist, der die Wnt-Signaltransduktion in zellulären Assays und einem Xenopus-Modell aktiviert {svg_1} {svg_2}. Er induziert β-Catenin- und TCF-abhängige transkriptionelle Aktivität in dosisabhängiger Weise {svg_3} {svg_4}. Diese Aktivierung erfolgt unabhängig von GSK-3β {svg_5}.
Rolle bei der Palatogenese
This compound wurde in der Forschung im Zusammenhang mit der Palatogenese verwendet. In einer Studie wurde festgestellt, dass FGF9 die HAS2-Expression über den Wnt/β-Catenin/TCF7L2-Signalweg fördert, wobei TCF7L2 die Transkription von Has2 im Gaumen aktiviert {svg_6}. This compound, ein TCF-abhängiger Aktivator der kanonischen Wnt-Signaltransduktion, verstärkt die Transkriptionsaktivität {svg_7}.
Rolle bei der Dedifferenzierung von Adipozyten
Es wurde festgestellt, dass this compound eine Rolle bei der Dedifferenzierung von Adipozyten spielt. Eine Studie zeigte, dass Hypertonie die Adipozyten zur Freisetzung von mitochondrialen extrazellulären Vesikeln (MEVs) veranlasst, was wiederum die Sekretion von TNF-α als proinflammatorisches Zytokin während der Stressantwort verstärkt {svg_8}. Wichtig ist, dass TNF-α für die Aktivierung der Wnt/β-Catenin-Signaltransduktion unerlässlich ist, die die Dedifferenzierung von Adipozyten antreibt {svg_9}. This compound, als Agonist von β-Catenin, könnte die Dedifferenzierung von Adipozyten effizient induzieren {svg_10}.
Potenzielle Strategie für die regenerative Medizin
Die direkte Aktivierung der Wnt/β-Catenin-Signaltransduktion durch this compound könnte die Adipozytendifferenzierung effizient induzieren und gleichzeitig die apoptotische Wirkung der hypertonischen Behandlung umgehen {svg_11}. Dies deutet darauf hin, dass this compound eine potenzielle Strategie für Anwendungen in der regenerativen Medizin sein könnte {svg_12}.
Wirkmechanismus
BML-284, also known as N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine or Wnt Agonist, is a potent and cell-permeable activator of the Wnt signaling pathway . This compound has been the subject of numerous studies due to its potential therapeutic applications.
Target of Action
The primary target of this compound is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in embryonic development and tissue homeostasis .
Mode of Action
This compound acts by inducing TCF-dependent transcriptional activity . It activates the Wnt signaling pathway without inhibiting GSK-3β . The EC50 of this compound, which represents the concentration of the compound that gives half-maximal response, is greater than 700 nM .
Biochemical Pathways
Upon activation of the Wnt signaling pathway, this compound leads to the accumulation of β-catenin in the cytoplasm . This β-catenin then translocates to the nucleus, where it interacts with TCF/LEF transcription factors to regulate the expression of Wnt-responsive genes .
Pharmacokinetics
It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .
Result of Action
The activation of the Wnt signaling pathway by this compound can lead to various cellular effects, depending on the context. For instance, it can promote cell proliferation and migration, and inhibit cell differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all affect the efficacy and stability of this compound .
Eigenschaften
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQUVYDAXWUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339563 | |
| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853220-52-7 | |
| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









